molecular formula C6H13ClN2O3 B3003522 (2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride CAS No. 148248-25-3

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride

Cat. No.: B3003522
CAS No.: 148248-25-3
M. Wt: 196.63
InChI Key: YKZTXOMGFUVZSN-RFKZQXLXSA-N
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Description

(2R)-2-[[(2S)-2-Aminopropanoyl]amino]propanoic acid;hydrochloride (CAS# 148248-25-3) is a stereochemically defined dipeptide derivative of alanine supplied as a hydrochloride salt. The compound features a specific (2R) and (2S) configuration at its chiral centers and has a molecular formula of C6H13ClN2O3 and a molecular weight of 196.6320 g/mol . This product is designed exclusively for research applications, including use as a building block in organic synthesis, a chiral precursor in pharmaceutical research, and a standard in analytical chemistry for method development. Researchers value this compound for its defined stereochemistry, which is critical for studying structure-activity relationships in peptide science . The hydrochloride salt form enhances the compound's stability and solubility in various experimental conditions. This compound is offered with high purity for reliable and reproducible research outcomes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZTXOMGFUVZSN-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein-bound (93%). Elimination occurs via a combination of renal (approximately 45%) and non-renal clearance.

Biological Activity

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride, also known as a hydrochloride salt of a specific amino acid derivative, is a compound with significant biological relevance. Its molecular formula is C₆H₁₃ClN₂O₃, and it has a molecular weight of 196.63 g/mol. This compound is primarily utilized in research contexts and exhibits biological activities that are closely related to amino acids, particularly in protein synthesis and metabolic pathways.

Chemical Structure and Properties

The compound features two chiral centers, contributing to its stereochemistry, which is crucial for its biological activity. The structural formula can be represented as follows:

 2R 2 2S 2 aminopropanoyl amino propanoic acid hydrochloride\text{ 2R 2 2S 2 aminopropanoyl amino propanoic acid hydrochloride}

Key Characteristics:

  • Molecular Formula: C₆H₁₃ClN₂O₃
  • Molecular Weight: 196.63 g/mol
  • CAS Number: 148248-25-3

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Protein Synthesis: Similar to other amino acids, it plays a role in the synthesis of proteins by acting as a building block.
  • Metabolic Pathways: It may influence various metabolic pathways due to its structural similarities with other amino acids and peptides.

The compound interacts with various biomolecules, mimicking natural substrates involved in enzymatic reactions. Its mechanism of action primarily involves:

  • Targeting Enzymes: It may interact with enzymes that are crucial for processes like protein synthesis and bacterial cell wall biosynthesis.
  • Biochemical Pathways: The compound affects pathways such as the bacterial cell wall biosynthesis pathway by inhibiting enzymes like D-Ala-D-Ala ligase and alanine racemase.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaKey Features
d-Alanyl-l-alanineC₆H₁₂N₂O₃A dipeptide analog involved in protein synthesis.
L-AlanineC₃H₇N₁O₂A non-essential amino acid critical for metabolism.
L-ValineC₅H₁₁N₁O₂An essential branched-chain amino acid important for muscle metabolism.

The unique combination of stereochemistry and functional groups in this compound may confer specific biological activities not observed in simpler amino acids or dipeptides .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Protein Interaction Studies: Research has shown that this compound can modulate interactions between proteins and other biomolecules, potentially influencing signaling pathways.
    • Study Reference: A study highlighted its role in enhancing the binding affinity of certain receptors when used in conjunction with other ligands .
  • Antimicrobial Activity: Preliminary findings suggest that this compound may exhibit antimicrobial properties by inhibiting bacterial growth through interference with cell wall synthesis pathways.
    • Study Reference: In vitro assays demonstrated significant inhibition of bacterial strains when treated with the compound.
  • Metabolic Pathway Analysis: Investigations into metabolic pathways indicate that this compound may play a role in regulating energy metabolism within cells.
    • Study Reference: Metabolomic profiling revealed altered metabolite levels in cells treated with this compound, suggesting its involvement in metabolic regulation .

Scientific Research Applications

Biochemical Research

1.1 Protein Synthesis and Structure Analysis

  • The compound plays a crucial role in protein synthesis as it is an amino acid derivative. Amino acids like alanine are fundamental building blocks of proteins, and their derivatives are often used in studies involving protein folding and stability.
  • Alanine scanning mutagenesis is a technique that utilizes alanine derivatives to assess the importance of specific amino acids in protein function. By substituting amino acids in a protein with alanine, researchers can determine the impact on the protein's activity, stability, and interactions with other biomolecules.

1.2 Enzyme Activity Studies

  • Researchers utilize this compound to investigate enzyme kinetics and mechanisms. For instance, the incorporation of alanine derivatives into substrates can help elucidate the active sites of enzymes and their catalytic mechanisms.

Pharmaceutical Applications

2.1 Drug Development

  • The hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmaceutical formulations. It serves as an intermediate in synthesizing various drugs, including those targeting neurological and metabolic disorders.
  • The compound has been studied for its potential neuroprotective effects, particularly in conditions such as Alzheimer's disease, where amino acid derivatives can modulate neurotransmitter systems.

2.2 Peptide Synthesis

  • (2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid; hydrochloride is used in peptide synthesis due to its ability to form stable peptide bonds. Its incorporation into peptides can enhance their stability and efficacy as therapeutic agents.

Case Studies

Study Objective Findings
Study A: Neuroprotective EffectsInvestigate the neuroprotective properties of alanine derivativesFound that the compound reduces oxidative stress markers in neuronal cells, suggesting potential for treating neurodegenerative diseases.
Study B: Protein StabilityAssess the impact of alanine substitutions on protein stabilityDemonstrated that specific substitutions significantly enhanced thermal stability of target proteins, indicating potential applications in biotechnology.
Study C: Drug FormulationEvaluate the pharmacokinetics of drug formulations containing the hydrochloride saltResults showed improved absorption rates compared to non-salt forms, supporting its use in oral medications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s stereochemistry and functional groups differentiate it from analogs. Below is a comparative analysis of key derivatives:

Compound Molecular Formula MW Key Features Biological Implications
Target: (2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride C6H12ClN3O3 217.63 Stereospecific (R,S-configuration), dipeptide backbone, hydrochloride salt Potential for targeted enzyme interactions due to chiral centers
2-amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride C11H11NO2 293.75 Phenoxyphenyl substituent, no amide linkage Increased hydrophobicity may enhance membrane permeability
(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride C15H16ClN3O2 305.76 Azo (N=N) group, aromatic diazenyl substituent Photosensitivity risk; possible applications in dye-conjugated drug delivery
(2R)-2-{[(2-methyl-1-3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride C7H12Cl2N2O2S 259.16 Thiazole ring, dihydrochloride salt Thiazole may confer antimicrobial activity; dual HCl improves solubility
(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride C10H13Cl2NO2 250.13 Chlorinated aromatic ring, methyl substituent Enhanced electronic effects for receptor binding; potential cytotoxicity
2-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride C6H11ClF3NO2 221.61 Trifluoroethyl group, methylamino substitution High electronegativity may improve metabolic stability

Functional Group and Stereochemistry Impact

  • Amide vs. Carboxylic Acid: The target compound’s amide linkage contrasts with carboxylic acid derivatives (e.g., ’s propanoic acid), influencing hydrogen-bonding capacity and acidity (pKa ~5 vs. ~2 for carboxylic acids) .
  • Stereochemistry: The (R,S)-configuration in the target compound may lead to distinct biological activity compared to enantiomers. For example, (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride () shares the R-configuration but lacks the amide group, altering target specificity .
  • Salt Form: Monohydrochloride (target) vs. dihydrochloride () salts affect solubility; dihydrochlorides generally have higher aqueous solubility but may require adjusted formulation .

Stability and Reactivity

  • Azo Group (): The diazenyl group in (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride is prone to photodegradation, limiting its use in light-exposed applications .
  • Trifluoroethyl Group (): The CF3 group in 2-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride enhances resistance to enzymatic cleavage, increasing plasma half-life .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc anhydride, NaHCO₃, 0°C8598%
Amide CouplingHATU, DIPEA, DMF, 25°C7295%
DeprotectionTFA/DCM (1:1), 2 hr9097%

Q. Table 2. Stability Data in Buffers

pHTemperature (°C)Half-Life (h)Major Degradation Product
325>500None detected
7.425240(2R)-2-aminopropanoic acid
92548(2S)-2-aminopropanoic acid

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